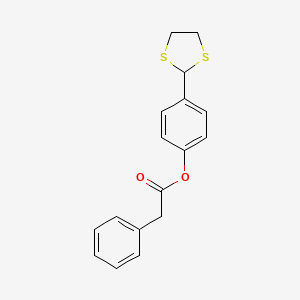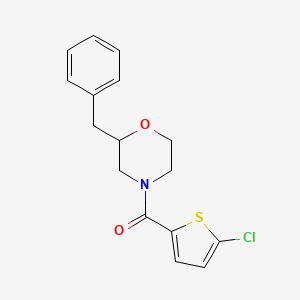![molecular formula C9H15N3O B2583801 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1423034-27-8](/img/structure/B2583801.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, also known as MPOMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a building block for the synthesis of new materials. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is not fully understood, but it is believed to involve the formation of stable complexes with various compounds, including drugs and enzymes. These complexes may alter the activity of the compounds, leading to changes in their biological activity.
Biochemical and Physiological Effects
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. These complexes may alter the activity of the drugs, leading to changes in their biological activity.
実験室実験の利点と制限
One of the advantages of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in lab experiments is its high purity and yield. This makes it a suitable compound for scientific research. However, one of the limitations of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. One area of research is the development of new antibiotics based on the antibacterial and antifungal properties of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. Another area of research is the development of new drug delivery systems based on the ability of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine to form stable complexes with various drugs. In addition, the use of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine as a building block for the synthesis of new materials is an area of research that has the potential to lead to the development of new materials with specific properties.
合成法
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves the reaction between 2-(1-methyl-1H-pyrazol-4-yl)oxirane and methylamine. This reaction results in the formation of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine as a white solid. The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
特性
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)


![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)



![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)


